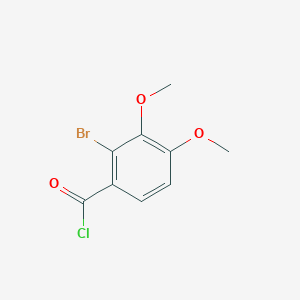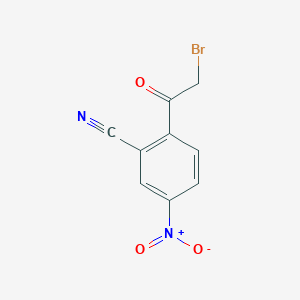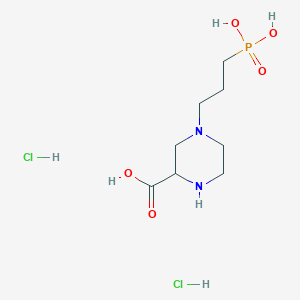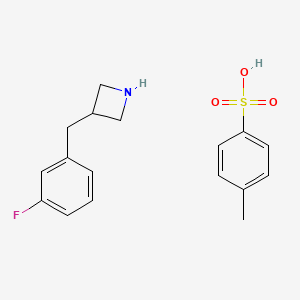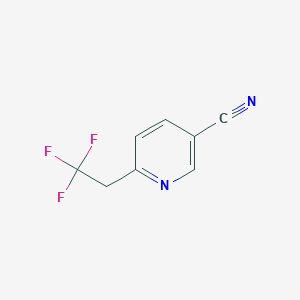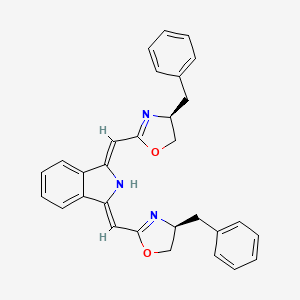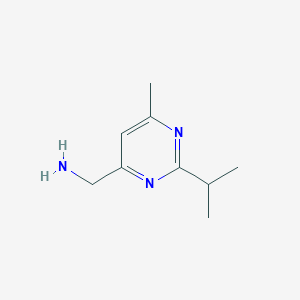
(2-Isopropyl-6-methylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyl-6-methylpyrimidin-4-yl)methanamine: is an organic compound with the molecular formula C9H15N3. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine typically involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system. This reaction is carried out in a continuous flow multi-stage reactor under controlled conditions to minimize the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous flow multi-stage reactor system is optimized for higher yields and efficiency. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is employed in the development of novel heterocyclic compounds with potential biological activities .
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and antifibrotic properties. It is used in the design of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. It is investigated for its effects on various biological targets and pathways .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active ingredients for various applications .
Mechanism of Action
The mechanism of action of (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: This compound has a similar structure but with a methoxy group instead of an isopropyl group.
(2-Methoxypyrimidin-4-yl)methanamine: Another similar compound with a methoxy group on the pyrimidine ring.
Uniqueness: (2-Isopropyl-6-methylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(6-methyl-2-propan-2-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-6(2)9-11-7(3)4-8(5-10)12-9/h4,6H,5,10H2,1-3H3 |
InChI Key |
YNKJHOFREFLHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


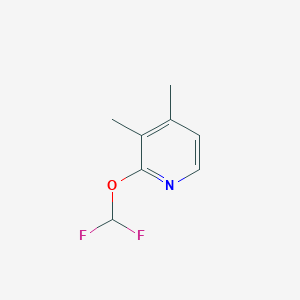


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
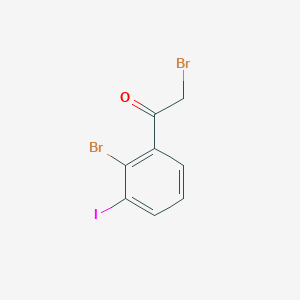
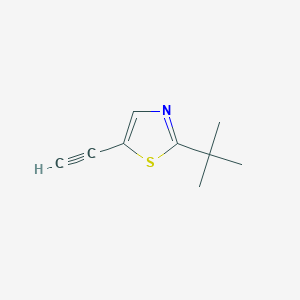
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
